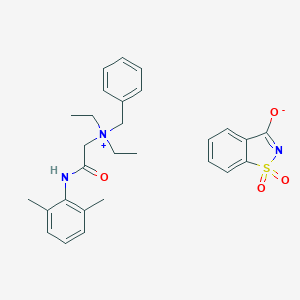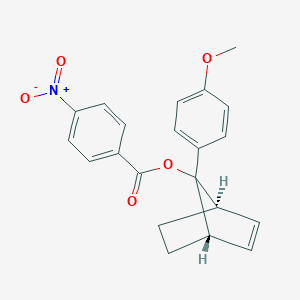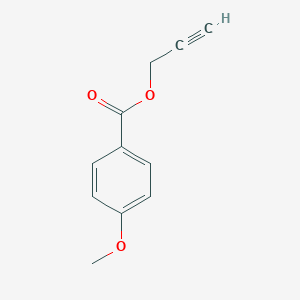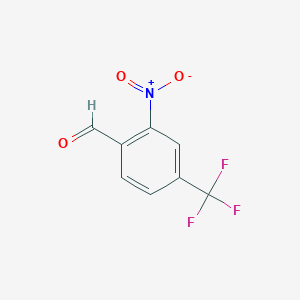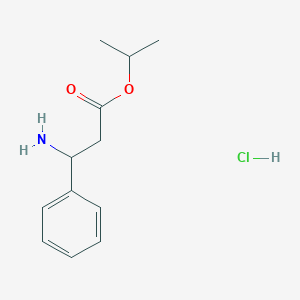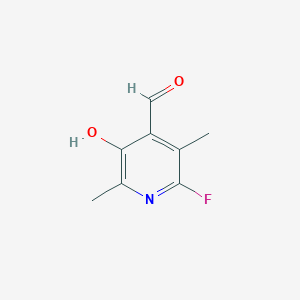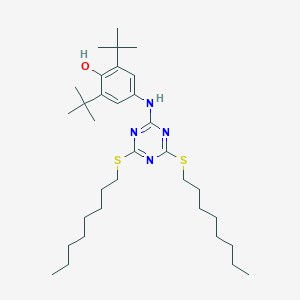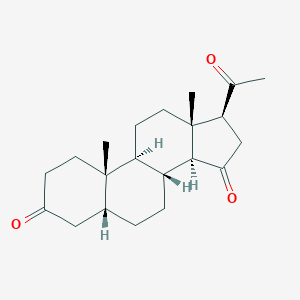
5beta-Pregnane-3,15,20-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Pregnane-3,15,20-trione, also known as pregnenolone-3,15,20-trione or PCT, is a naturally occurring steroid hormone that is produced in the adrenal gland. PCT is a derivative of pregnenolone, which is a precursor to several other steroid hormones. PCT has been the subject of scientific research due to its potential applications in medicine and its effects on the body.
Mécanisme D'action
PCT works by inhibiting the activity of certain enzymes in the body, including 17β-hydroxysteroid dehydrogenase and aromatase. These enzymes are involved in the production of estrogen, which is a hormone that plays a role in the growth and development of certain types of cancer. By inhibiting the activity of these enzymes, PCT can reduce the production of estrogen and slow the growth of cancer cells.
Effets Biochimiques Et Physiologiques
PCT has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain hormones, including testosterone and progesterone. PCT has also been shown to have anti-inflammatory and immunomodulatory effects, which can help to reduce inflammation and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
PCT has a number of advantages and limitations for lab experiments. One advantage is that it is a naturally occurring hormone, which makes it easier to study in vivo. However, PCT is also a complex molecule that requires specialized equipment and expertise to synthesize and study. Additionally, PCT has a short half-life in the body, which can make it difficult to study over longer periods of time.
Orientations Futures
There are a number of future directions for research on PCT. One area of interest is the potential use of PCT in the treatment of autoimmune diseases. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the potential use of PCT in the treatment of breast cancer. Research has shown that PCT has anti-cancer properties, which make it a potential candidate for the treatment of breast cancer.
Méthodes De Synthèse
PCT can be synthesized from 5beta-Pregnane-3,15,20-trione through a series of chemical reactions. The synthesis process involves the oxidation of 5beta-Pregnane-3,15,20-trione at the 3, 15, and 20 positions, resulting in the formation of PCT. The synthesis of PCT is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
PCT has been the subject of scientific research due to its potential applications in medicine. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. PCT has also been studied for its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
19953-81-2 |
|---|---|
Nom du produit |
5beta-Pregnane-3,15,20-trione |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13R,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19-,20+,21-/m1/s1 |
Clé InChI |
FGWOUKLMGAXGBJ-CDDZKVASSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
SMILES canonique |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



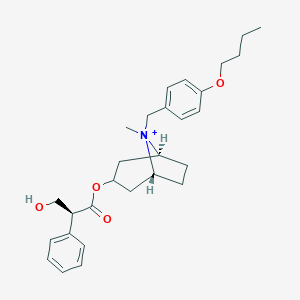
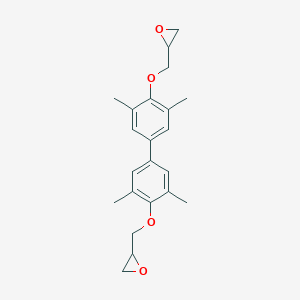
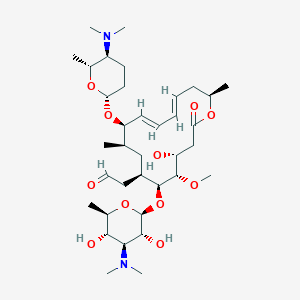
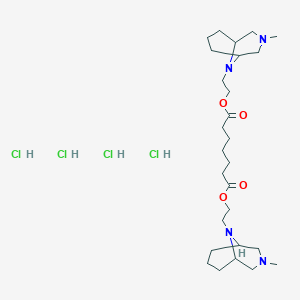
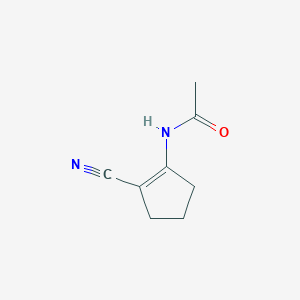
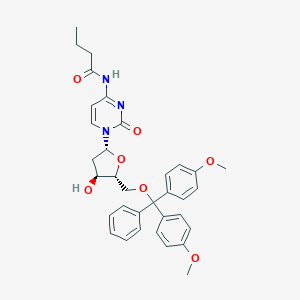
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
